Methyl tridecanoate
Overview
Description
Methyl tridecanoate, also known as tridecanoic acid methyl ester, is an organic compound with the molecular formula C₁₄H₂₈O₂. It is a fatty acid methyl ester derived from tridecanoic acid. This compound is commonly used in various industrial applications, including as a component in biodiesel and as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
Methyl tridecanoate, also known as tridecanoic acid methyl ester, is a compound with the linear formula CH3(CH2)11COOCH3 . It has been found to inhibit β-amyloid aggregation moderately and acetylcholinesterase (AChE) weakly . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thus terminating the signal transmission.
Mode of Action
Its inhibitory effect on β-amyloid aggregation suggests that it may interact with β-amyloid proteins, preventing them from forming plaques, which are associated with neurodegenerative diseases like alzheimer’s . Its weak inhibition of AChE suggests that it may also interact with this enzyme, potentially slowing the breakdown of acetylcholine and prolonging its action .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. By inhibiting β-amyloid aggregation, it may affect the amyloidogenic pathway, which involves the processing of amyloid precursor protein into β-amyloid . Its interaction with AChE may influence cholinergic signaling, which is crucial for memory and cognition .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, particularly in fatty tissues . Its metabolism and excretion would likely involve enzymatic breakdown and renal elimination, respectively .
Result of Action
The molecular and cellular effects of this compound’s action would be related to its inhibition of β-amyloid aggregation and AChE. This could potentially result in reduced β-amyloid plaque formation and enhanced cholinergic signaling, respectively . These effects could have implications for the treatment of neurodegenerative diseases, although more research is needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect its stability and interaction with its targets . Additionally, the presence of other substances could potentially affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tridecanoate can be synthesized through the esterification of tridecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous addition of tridecanoic acid and methanol into a reactor, where they are mixed and heated in the presence of an acid catalyst. The resulting this compound is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl tridecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid and other oxidation products.
Reduction: It can be reduced to form tridecanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Tridecanoic acid and other carboxylic acids.
Reduction: Tridecanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl tridecanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Used as a component in biodiesel production and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Methyl tridecanoate can be compared with other fatty acid methyl esters, such as:
Methyl dodecanoate: Similar in structure but with one less carbon atom.
Methyl tetradecanoate: Similar in structure but with one more carbon atom.
Methyl octadecanoate: Similar in structure but with four more carbon atoms.
Uniqueness
This compound is unique due to its specific chain length, which affects its physical and chemical properties. It has a melting point of 5.5°C and a boiling point of 131°C at 4 mmHg, making it suitable for specific industrial applications .
Properties
IUPAC Name |
methyl tridecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDPBOKWCBQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061923 | |
Record name | Methyl tridecanoate | |
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Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Fatty acids, coco, Me esters | |
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Record name | Tridecanoic acid, methyl ester | |
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Vapor Pressure |
0.00129 [mmHg] | |
Record name | Tridecanoic acid, methyl ester | |
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CAS No. |
1731-88-0, 67762-40-7, 61788-59-8 | |
Record name | Methyl tridecanoate | |
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Record name | Methyl tridecanoate | |
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Retrosynthesis Analysis
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